

Method Development for Serum Reverse T3 Analysis with Isotope Dilution

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Compound of Interest

Compound Name: Reverse T3-13C6

Cat. No.: B569959

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Application Note and Protocol

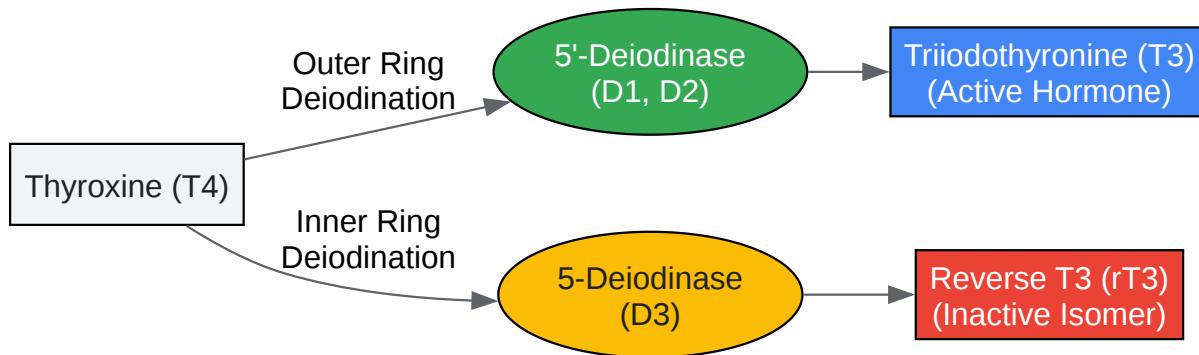
This document provides a comprehensive guide for the quantitative analysis of Reverse Triiodothyronine (rT3) in human serum using the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This methodology offers high selectivity and sensitivity, making it a robust tool for researchers, scientists, and professionals in drug development.

Introduction

Reverse T3 (3,3',5'-Triiodothyronine) is an inactive isomer of the biologically active thyroid hormone T3 (3,5,3'-Triiodothyronine). Both are derived from the prohormone Thyroxine (T4). The measurement of serum rT3 levels is crucial in clinical research, particularly in the context of non-thyroidal illness syndrome (also known as euthyroid sick syndrome), where peripheral conversion of T4 to T3 is altered, leading to decreased T3 and increased rT3 concentrations.^[1] ^[2]^[3] Isotope dilution LC-MS/MS has emerged as the gold standard for the accurate quantification of rT3, overcoming the limitations of traditional immunoassays.^[4]^[5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-rT3) to the serum sample, followed by extraction, chromatographic separation, and mass spectrometric detection.^[1]^[2]

Thyroid Hormone Metabolism Pathway

The following diagram illustrates the peripheral metabolism of thyroid hormones, highlighting the generation of T3 and rT3 from T4.

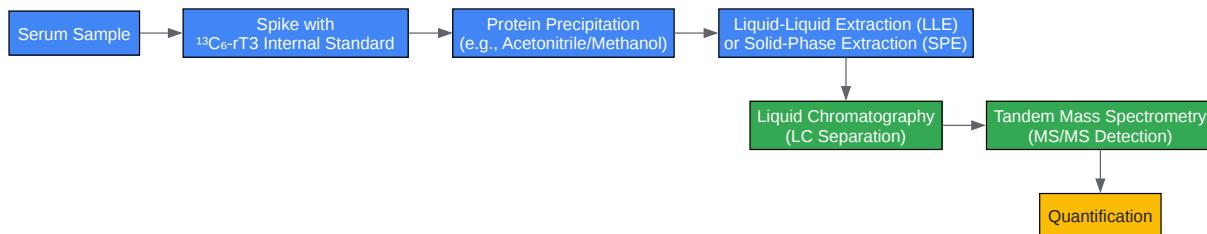


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Caption: Peripheral conversion of Thyroxine (T4).

Experimental Workflow

The overall experimental workflow for the analysis of serum rT3 by isotope dilution LC-MS/MS is depicted below.



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Caption: Isotope dilution LC-MS/MS workflow for rT3.

Detailed Protocols

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of thyroid hormones from serum.[\[1\]](#)[\[2\]](#)

Materials:

- Serum samples, calibrators, and quality controls (QCs)
- $^{13}\text{C}_6\text{-rT3}$ internal standard (IS) solution
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Ethyl acetate, HPLC grade
- Water, HPLC grade
- Microcentrifuge tubes (1.5 or 2.0 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 125 μL of serum sample, calibrator, or QC in a microcentrifuge tube, add 250 μL of water.
- Add 200 μL of methanol containing the $^{13}\text{C}_6\text{-rT3}$ internal standard.
- Add 600 μL of acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.

- Add 1.2 mL of ethyl acetate and vortex for another minute.[1][2]
- Centrifuge the tubes at 5,000 x g for 5 minutes.[1][2]
- Carefully transfer the upper organic layer (approximately 2 mL) to a clean glass tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 70°C.[1][2]
- Reconstitute the dried residue in 150 µL of 25% acetonitrile in water.[1]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode polymer-based strong anion exchange SPE for selective extraction.[6]

Materials:

- Serum samples, calibrators, and QCs
- D₆-T3/rT3 internal standard solution
- Citric acid, ascorbic acid, DL-dithiothreitol mixture (stabilizer)
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Ammonium acetate buffer (50 mM, pH 9)
- 2% Formic acid in Dichloromethane (DCM)
- SPE plate (e.g., EVOLUTE® EXPRESS AX, 30 mg)
- SPE vacuum manifold or positive pressure processor
- Vortex mixer

- Nitrogen evaporator

Procedure:

- To 200 μ L of serum, add 10 μ L of internal standard solution.
- Add 100 μ L of the stabilizer mixture (25 mg/mL each of citric acid, ascorbic acid, and DL-dithiothreitol in water) and vortex thoroughly.[\[6\]](#)
- SPE Plate Conditioning: Condition each well with 1 mL of MeOH.
- SPE Plate Equilibration: Equilibrate each well with 1 mL of H₂O.
- Sample Loading: Load the entire pre-treated sample onto the SPE plate.
- Wash 1: Wash with 1 mL of 50 mM ammonium acetate buffer (pH 9).
- Wash 2: Wash with 1 mL of MeOH.
- Wash 3: Wash with 1 mL of 2% formic acid in DCM.[\[6\]](#)
- Elution: Elute the analytes with 500 μ L of MeOH into a collection plate.
- Post Elution: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
- Reconstitute the dried residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of rT3.

Liquid Chromatography Parameters

Parameter	Value	Reference
LC System	High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system	[1] [2]
Column	Reversed-phase C18 column (e.g., Accucore aQ, 100 x 2.1 mm, 2.6 μ m)	[1] [2]
Column Temperature	60°C	[1] [2]
Mobile Phase A	Water with 0.1% Formic Acid	[1] [2]
Mobile Phase B	Methanol with 0.1% Formic Acid	[1] [2]
Flow Rate	0.4 mL/min	[2]
Injection Volume	50 μ L	[1]
Gradient	A 6-minute gradient from 5% to 100% Methanol is typically used to separate rT3 from its isomer T3.	[1]

Mass Spectrometry Parameters

Parameter	Value	Reference
Mass Spectrometer	Triple quadrupole mass spectrometer	[1] [2]
Ionization Source	Heated Electrospray Ionization (HESI), positive ion mode	[1] [2]
Scan Type	Selected Reaction Monitoring (SRM)	[1] [2]
rT3 Transitions	Quantitation: 651.8 > 605.8 m/z; Confirmation: 651.8 > 507.9 m/z	[1] [2]
¹³ C ₆ -rT3 IS Transitions	657.8 > 611.8 m/z; 657.8 > 513.9 m/z	[1] [2]

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the isotope dilution LC-MS/MS method for rT3 analysis.

Linearity and Precision

Parameter	Value	Reference
Linearity Range	5 to 60 ng/dL	[1] [2]
Correlation Coefficient (r ²)	> 0.99	[7]
Intra-batch Precision (%CV)	< 6%	[1]
Inter-batch Precision (%CV)	< 8%	[1]
Lower Limit of Quantification (LLOQ)	0.02 ng/mL	[8]

Recovery and Accuracy

Parameter	Value	Reference
Recovery	92.8% to 95.4%	[9]
Accuracy (vs. Reference Method)	Average difference of 2%	[1][2]

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable and accurate approach for the quantification of serum Reverse T3. The detailed protocols for sample preparation, along with the specified LC and MS parameters, offer a solid foundation for method implementation in a research or clinical setting. The high sensitivity, specificity, and reproducibility of this method make it superior to conventional immunoassays for thyroid hormone analysis.

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